Piperidine-1-carboximidamide acetate
Descripción
Propiedades
IUPAC Name |
acetic acid;piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.C2H4O2/c7-6(8)9-4-2-1-3-5-9;1-2(3)4/h1-5H2,(H3,7,8);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHXDIUIQYHKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCN(CC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679719 | |
| Record name | Acetic acid--piperidine-1-carboximidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92658-58-7 | |
| Record name | Acetic acid--piperidine-1-carboximidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to Piperidine-1-carboximidamide Acetate in Medicinal Chemistry
Foreword: Unveiling the Potential of a Privileged Scaffold
The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, lauded for its favorable physicochemical properties that enhance drug-likeness, metabolic stability, and bioavailability.[1][2] When combined with the guanidinium-like carboximidamide moiety, a functional group known for its diverse biological activities, the resulting scaffold, Piperidine-1-carboximidamide, presents a compelling starting point for drug discovery endeavors. This technical guide delves into the medicinal chemistry landscape of Piperidine-1-carboximidamide acetate, offering a comprehensive exploration of its synthesis, potential biological targets, and a roadmap for its evaluation as a therapeutic candidate. While direct research on the acetate salt is limited, this guide consolidates information on the core molecule and related analogues to provide a robust framework for researchers, scientists, and drug development professionals.
The Molecular Blueprint: Synthesis and Physicochemical Characterization
A thorough understanding of a compound's synthesis and fundamental properties is the bedrock of any medicinal chemistry campaign. This section outlines the preparation and key characteristics of Piperidine-1-carboximidamide and its acetate salt.
Synthesis Pathway: From Precursors to the Acetate Salt
The synthesis of Piperidine-1-carboximidamide typically proceeds through the reaction of a piperidine source with a guanylating agent. A common and effective method involves the use of O-methylisourea sulfate and piperidine.[3] The subsequent formation of the acetate salt is a standard acid-base reaction.
Experimental Protocol: Synthesis of Piperidine-1-carboximidamide Acetate
Part A: Synthesis of Piperidine-1-carboximidamide (Free Base) [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine O-methylisourea sulfate (1 equivalent) and piperidine (2 equivalents).
-
Reaction Execution: Heat the mixture to reflux. The methanol generated during the reaction can be distilled off to drive the reaction to completion.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dissolve the resulting crude product in water.
-
Basify the aqueous solution by the dropwise addition of a concentrated sodium hydroxide solution under ice cooling to precipitate the free base.
-
Extract the aqueous phase multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield Piperidine-1-carboximidamide as a solid.
-
Part B: Formation of Piperidine-1-carboximidamide Acetate
-
Salt Formation: Dissolve the synthesized Piperidine-1-carboximidamide free base in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol).
-
Acid Addition: To this solution, add a stoichiometric amount (1 equivalent) of glacial acetic acid dropwise while stirring.
-
Isolation: The acetate salt may precipitate out of the solution. If not, the solvent can be slowly evaporated or a less polar co-solvent can be added to induce precipitation.
-
Purification: The resulting solid can be collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum to yield pure Piperidine-1-carboximidamide acetate.
Physicochemical Properties
Understanding the physicochemical profile of a compound is crucial for predicting its behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | piperidine-1-carboximidamide;acetate | |
| CAS Number | 92658-58-7 | |
| Molecular Formula | C₈H₁₇N₃O₂ | |
| Molecular Weight | 187.24 g/mol | |
| Appearance | White to off-white solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
Structural Elucidation: The structure of the free base, Piperidine-1-carboximidamide, has been confirmed by X-ray crystallography. The piperidine ring adopts a chair conformation, a common and stable arrangement for this heterocycle.[3]
Biological Landscape: Potential Therapeutic Targets and Mechanisms of Action
Proteasome Inhibition: A Potential Avenue in Infectious Disease and Oncology
Recent studies have identified piperidine carboxamides as potent and selective inhibitors of the Plasmodium falciparum 20S proteasome β5 subunit (Pf20Sβ5).[4] This target is essential for the parasite's lifecycle, and its inhibition leads to parasite death.[4] The species selectivity observed for some piperidine carboxamides, with minimal inhibition of human proteasome isoforms, makes this an attractive therapeutic strategy for malaria.[4]
Proposed Mechanism of Action: Proteasome Inhibition
Caption: Proposed mechanism of action via proteasome inhibition.
Kinase Inhibition: A Focus on Cancer Therapeutics
The carboximidamide moiety is a known pharmacophore in kinase inhibitors. Studies on piperine-carboximidamide hybrids have demonstrated inhibitory activity against multiple kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinase 2 (CDK2).[5] Furthermore, piperidine carboxamide derivatives have been investigated as potential Anaplastic Lymphoma Kinase (ALK) inhibitors.[1]
Proposed Signaling Pathways Targeted by Piperidine-1-carboximidamide Acetate
Caption: Potential kinase signaling pathways targeted by the compound.
A Roadmap for Evaluation: Experimental Workflows
To ascertain the therapeutic potential of Piperidine-1-carboximidamide acetate, a systematic evaluation of its biological activity is paramount. This section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a fundamental colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6]
Experimental Protocol: MTT Cytotoxicity Assay [7]
-
Cell Seeding: Seed cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of Piperidine-1-carboximidamide acetate in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Target-Based Screening: Proteasome and Kinase Inhibition Assays
Based on the activity of analogous compounds, evaluating the inhibitory potential of Piperidine-1-carboximidamide acetate against the proteasome and relevant kinases is a logical next step.
Experimental Protocol: In Vitro Proteasome Activity Assay [8][9]
-
Enzyme and Substrate Preparation: Use a commercially available purified 20S proteasome and a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Assay Setup: In a 96-well black plate, add the assay buffer, the purified proteasome, and varying concentrations of Piperidine-1-carboximidamide acetate.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.
-
Data Acquisition: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value of the compound for proteasome inhibition.
Experimental Protocol: In Vitro ALK Kinase Assay [1]
-
Assay Components: Utilize a commercially available ALK kinase assay kit, which typically includes recombinant ALK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Assay Procedure: In a suitable microplate, combine the ALK enzyme, the substrate, and varying concentrations of Piperidine-1-carboximidamide acetate in the kinase reaction buffer.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Detection: After a defined incubation period, stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure ATP consumption.
-
Data Analysis: Determine the level of kinase activity at each compound concentration and calculate the IC₅₀ value.
Structure-Activity Relationship (SAR) and Lead Optimization
While a detailed SAR for Piperidine-1-carboximidamide acetate cannot be established without extensive analog synthesis and testing, insights can be drawn from related series. For piperidine carboxamide proteasome inhibitors, modifications to the piperidine ring and the carboxamide moiety have been shown to significantly impact potency and selectivity.[4] Similarly, for kinase inhibitors, substitutions on the piperidine and the aromatic portions of related molecules have been crucial for optimizing activity against specific kinases.[5]
A Proposed Workflow for SAR Exploration
Caption: Iterative cycle for lead optimization.
Future Directions: Pharmacokinetics, In Vivo Efficacy, and Toxicological Assessment
Promising in vitro data should be followed by a comprehensive evaluation of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its in vivo efficacy and safety profile.
Key Considerations for Preclinical Development:
-
Pharmacokinetic Profiling: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The presence of the piperidine moiety is generally associated with favorable pharmacokinetic properties.[10]
-
In Vivo Efficacy Models: Evaluate the therapeutic efficacy of Piperidine-1-carboximidamide acetate in relevant animal models of disease. For oncology indications, this would involve xenograft models using human cancer cell lines.[3] For infectious diseases like malaria, specific in vivo models of infection would be employed.[4]
-
Toxicology Studies: Conduct comprehensive toxicology studies to determine the compound's safety profile and identify any potential adverse effects.
Conclusion: A Scaffold of Promise
Piperidine-1-carboximidamide acetate represents a molecule of significant interest at the intersection of two privileged fragments in medicinal chemistry. While direct experimental data remains to be fully elucidated, the compelling biological activities of analogous compounds provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology and infectious diseases. The synthetic routes are accessible, and a clear path for its biological evaluation has been outlined in this guide. Through systematic investigation, the full potential of this promising scaffold can be unlocked, paving the way for the development of novel and effective medicines.
References
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(8), 941-953.e9. [Link]
-
Tong, J.-B., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(9), 105993. [Link]
-
Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3253. [Link]
-
Vardanyan, R., & Hruby, V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Valera, E., et al. (2014). Proteasome Assay in Cell Lysates. Bio-protocol, 4(13), e1172. [Link]
-
Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & medicinal chemistry letters, 18(16), 4569–4572. [Link]
-
PubChem. (n.d.). Piperidine-1-carboxamidine. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2616-2632. [Link]
Sources
- 1. promega.de [promega.de]
- 2. CN113549007A - Preparation method of piperidine acetate compound - Google Patents [patents.google.com]
- 3. The efficacy and safety of ALK inhibitors in the treatment of ALK‐positive non‐small cell lung cancer: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-1-carboxamidine | C6H13N3 | CID 205051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Piperidine-Containing Compounds
Executive Summary
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical and structural properties, including a stable chair conformation, basicity, and the ability to engage in various molecular interactions, make it a cornerstone in the design of a vast array of therapeutic agents.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted biological activities of piperidine-containing compounds. We will explore the fundamental properties of the piperidine moiety, delve into its diverse therapeutic applications with a focus on underlying mechanisms of action, present detailed experimental protocols for activity assessment, and discuss the critical role of structure-activity relationships (SAR) in optimizing drug candidates.
The Piperidine Moiety: Physicochemical Properties and Pharmacological Significance
The piperidine ring is a saturated heterocycle with the formula (CH2)5NH.[3] Its prevalence in over twenty classes of pharmaceuticals stems from a unique combination of properties that enhance "druggability".[1][2]
-
Basicity and pKa: The nitrogen atom in the piperidine ring confers basicity, with a pKa of the conjugate acid around 11.1-11.2.[3][4] This allows the molecule to be protonated at physiological pH, enhancing water solubility and facilitating interactions with acidic residues in biological targets like receptors and enzymes.
-
Conformational Flexibility: Like cyclohexane, piperidine predominantly adopts a stable chair conformation.[3] This three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimal binding to target proteins. The ring can undergo rapid chair-chair interconversion, allowing it to adapt its shape to fit the steric demands of a binding pocket.[2][3]
-
Lipophilicity and ADME Properties: The piperidine scaffold itself provides a balance of hydrophilicity (due to the nitrogen atom) and lipophilicity (due to the hydrocarbon backbone). This balance is crucial for modulating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The presence of the piperidine motif often improves transport across biological membranes and can enhance metabolic stability, leading to favorable pharmacokinetic properties and reduced toxicity.[2]
A Spectrum of Biological Activity: Therapeutic Applications of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where its derivatives have found success.[5][6]
Central Nervous System (CNS) Disorders
The piperidine ring is a key feature in many CNS-active drugs due to its ability to interact with various neurotransmitter receptors and enzymes.[2]
-
Antipsychotics: Drugs like haloperidol and risperidone contain a piperidine moiety that is crucial for their antagonism of dopamine D2 and serotonin 5-HT2A receptors, forming the basis of their efficacy in treating schizophrenia.[3][7]
-
Opioid Analgesics: The 4-phenylpiperidine structure is central to potent analgesics like pethidine (meperidine) and fentanyl.[3][8] These compounds act as agonists at the μ-opioid receptor.
-
ADHD and Nootropics: Methylphenidate (Ritalin) and related stimulants feature a piperidine ring and are used to treat Attention-Deficit/Hyperactivity Disorder.[3][7]
-
Alzheimer's Disease: Donepezil, a piperidine derivative, is a cornerstone in Alzheimer's therapy, acting as a reversible inhibitor of acetylcholinesterase.[5]
Oncology
Piperidine derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[9][10] They are found in molecules designed to inhibit cell migration, arrest the cell cycle, and induce apoptosis by modulating critical signaling pathways like STAT-3, NF-κB, and PI3K/Akt.[9][10] The piperidine ring often plays a role in enhancing the potency, selectivity, and bioavailability of these targeted therapeutics.[11]
Infectious Diseases
The piperidine scaffold is also present in numerous agents developed to combat infectious diseases.
-
Antiviral Activity: Piperidine derivatives have shown efficacy against a range of viruses, including influenza and Hepatitis C.[12][13] For instance, certain quinoline-piperidine conjugates interfere with the early-to-middle stages of influenza virus replication.[14]
-
Antibacterial and Antifungal Activity: Various synthetic piperidine derivatives have demonstrated broad-spectrum antibacterial and antifungal properties, making them valuable leads in the fight against drug-resistant pathogens.[7][15]
Other Therapeutic Areas
The applications of piperidine-containing compounds extend to numerous other conditions, including:
-
Diabetes: Alogliptin and other dipeptidyl peptidase IV (DPP-4) inhibitors used for type 2 diabetes incorporate piperidine structures.[7][16]
-
Allergies: Antihistamines such as fexofenadine and loratadine utilize the piperidine scaffold.[5]
-
Cardiovascular Disease: The scaffold is found in various anti-hypertensive and anti-arrhythmic agents.[5]
| Drug Name | Therapeutic Class | Primary Molecular Target | Disease Indication |
| Haloperidol | Antipsychotic | Dopamine D2 Receptor | Schizophrenia |
| Fentanyl | Opioid Analgesic | μ-Opioid Receptor | Severe Pain |
| Methylphenidate | CNS Stimulant | Dopamine/Norepinephrine Transporter | ADHD |
| Donepezil | Acetylcholinesterase Inhibitor | Acetylcholinesterase | Alzheimer's Disease |
| Alogliptin | Antidiabetic | DPP-4 Enzyme | Type 2 Diabetes |
| Loperamide | Antidiarrheal | μ-Opioid Receptor (peripheral) | Diarrhea |
| Risperidone | Antipsychotic | Dopamine D2 / Serotonin 5-HT2A Receptors | Schizophrenia, Bipolar Disorder |
Unraveling Mechanisms of Action (MoA)
Understanding how a drug works at the molecular level is paramount. For piperidine-containing compounds, the MoA often involves precise interactions with G-protein coupled receptors (GPCRs) or enzymes.
Case Study: Opioid Receptor Agonism
Piperidine-based opioids like fentanyl bind to and activate μ-opioid receptors, which are GPCRs.[17][18] This activation initiates a downstream signaling cascade.
-
Receptor Binding: The protonated nitrogen of the piperidine ring forms a key ionic interaction with an acidic residue (e.g., Aspartate) in the receptor's binding pocket.
-
G-Protein Activation: Receptor activation leads to the dissociation of a coupled inhibitory G-protein (Gi/o).
-
Downstream Effects: The activated G-protein inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[17] It also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, ultimately producing analgesia.
Experimental Protocols for Biological Evaluation
Rigorous experimental validation is the bedrock of drug discovery. The following protocols are fundamental for assessing the biological activity of novel piperidine compounds.
In Vitro Assay: Radioligand Receptor Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor. It is a self-validating system when appropriate controls are included.
Objective: To determine the binding affinity (Ki) of a novel piperidine compound for the μ-opioid receptor.
Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (e.g., [³H]-DAMGO) for binding to the receptor.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂. Causality: This buffer maintains the physiological pH and provides necessary divalent cations for receptor integrity.
-
Receptor Source: Membranes prepared from cells overexpressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a potent μ-opioid agonist) at a concentration equal to its Kd.
-
Test Compound: Serial dilutions of the piperidine derivative (e.g., from 100 µM to 1 pM).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive, high-affinity ligand like Naloxone. Trustworthiness: This control measures binding to non-receptor components and is crucial for calculating specific binding.
-
Total Binding Control: Vehicle (e.g., DMSO) instead of the test compound.
-
-
Assay Procedure:
-
In a 96-well plate, combine the receptor membranes, [³H]-DAMGO, and either the test compound, vehicle, or Naloxone.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. Causality: Rapid filtration separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[19]
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.[19]
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Assay: MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.[20][21]
Objective: To determine the cytotoxic potential (CC₅₀) of a piperidine-containing anticancer candidate.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[20][21] The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Plating:
-
Seed cancer cells (e.g., PC3 prostate cancer cells) into a 96-well plate at a density of 1 x 10⁴ cells/well.[22]
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound.
-
Include a Vehicle Control (e.g., 0.1% DMSO) and a Positive Control (a known cytotoxic drug like Doxorubicin). Trustworthiness: These controls ensure that the vehicle itself is not toxic and that the assay system is responsive to a known cytotoxic agent.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[22]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[22][23]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[22]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[20][22]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the test compound to generate a dose-response curve.
-
Determine the CC₅₀ (the concentration of the compound that causes 50% cell death).
-
Structure-Activity Relationship (SAR) Studies
SAR studies are the intellectual engine of drug optimization. They involve systematically modifying the chemical structure of a lead compound to understand how specific changes affect its biological activity. For piperidine-containing molecules, key modifications include altering substituents on the piperidine nitrogen and at various positions on the ring.
For example, in the development of opioid analgesics, SAR studies revealed that:
-
An N-methyl group is common, but larger N-alkyl groups can decrease activity or introduce antagonism.
-
A phenyl group at the 4-position is critical for high affinity.
-
An ester or ketone group at the 4-position significantly impacts potency.
These insights, gained through iterative synthesis and biological testing, allow medicinal chemists to rationally design new analogs with improved efficacy, selectivity, and pharmacokinetic profiles.
Conclusion and Future Perspectives
The piperidine ring is a remarkably successful and enduring scaffold in drug discovery. Its favorable physicochemical properties and structural versatility have enabled the development of life-changing medicines across a broad spectrum of diseases.[1][5] The continued exploration of novel synthetic methodologies to access diverse piperidine derivatives, combined with advanced computational modeling and a deeper understanding of biological targets, ensures that this "privileged" structure will remain a vital component in the armamentarium of medicinal chemists for years to come. Future research will likely focus on developing highly selective and potent piperidine-based agents for increasingly complex and challenging disease targets, further cementing the legacy of this simple yet powerful heterocycle.
References
-
Wikipedia. Piperidine. [Link]
-
D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7339. [Link]
-
Mokgotho, M. P., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(30), 823-831. [Link]
-
Kumar, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a49-a65. [Link]
-
Cieślik, W., & Kaczor, A. A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117003. [Link]
-
Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]
-
Teng, Y., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861342. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Zarubaev, V. V., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(7), 856. [Link]
-
D'yakonov, V. A., et al. (2021). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. In PubChem Compound Database. [Link]
-
Gümrükçüoğlu, N., et al. (2009). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 483-487. [Link]
-
Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]
-
A. P. (2023). MTT (Assay protocol). protocols.io. [Link]
- Meanwell, N. A., et al. (2015). Piperidine and piperazine derivatives and their use in treating viral infections and cancer.
-
Mao, Q. Q., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 839-848. [Link]
-
Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4), 377-381. [Link]
-
Pathan, H., & Williams, J. (2012). Basic opioid pharmacology: an update. Anaesthesia & Intensive Care Medicine, 13(11), 557-561. [Link]
-
Goel, P., et al. (2018). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]
- O'Neil, M.J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
-
Khamitova, K. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 108-118. [Link]
-
Wikipedia. Fentanyl. [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]
-
Ammare, Y. (2020). Antibacterial activities of piperidine derived analogs. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2844–2863. [Link]
-
Rossi, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1545-1558. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. [Link]
-
ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]
-
Borbás, A., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6296. [Link]
-
Datusalia, A. K., & Sharma, S. S. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 488. [Link]
-
Hulme, E. C. (2018). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]
-
Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]
-
Wikipedia. Adamantane. [Link]
-
Mao, Q. Q., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. ijirt.org [ijirt.org]
- 7. academicjournals.org [academicjournals.org]
- 8. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2015080949A1 - Piperidine and piperazine derivatives and their use in treating viral infections and cancer - Google Patents [patents.google.com]
- 14. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. painphysicianjournal.com [painphysicianjournal.com]
- 18. Fentanyl - Wikipedia [en.wikipedia.org]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Piperidine-1-carboximidamide Acetate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidine-1-carboximidamide acetate, a guanidine derivative incorporating a piperidine scaffold, stands as a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1][2] Similarly, the guanidinium group is a key pharmacophore in numerous biologically active compounds, recognized for its capacity for strong molecular interactions. This guide provides a comprehensive overview of Piperidine-1-carboximidamide acetate, delving into its historical context, synthesis, chemical properties, and potential applications. By synthesizing established synthetic protocols with insights into the broader significance of its constituent functional groups, this document serves as a technical resource for researchers engaged in the exploration of novel therapeutics.
Introduction: The Convergence of Two Privileged Scaffolds
The piperidine nucleus is a cornerstone in the design of therapeutic agents, with its presence noted in a substantial number of FDA-approved drugs.[1][3] This six-membered saturated heterocycle is favored for its ability to introduce a three-dimensional character to a molecule, which can be crucial for specific interactions with biological targets.[3] Furthermore, the piperidine moiety can positively influence a compound's metabolic stability and solubility.[1]
Parallel to the significance of the piperidine scaffold, the guanidine group has a rich history in medicinal chemistry. Guanidine itself was first prepared by Adolph Strecker in 1861 from guanine. Its derivatives have been explored for a wide range of therapeutic applications, most notably in the development of the anti-diabetic drug metformin.[4] The guanidinium cation's ability to form strong, bidentate hydrogen bonds with carboxylates and phosphates makes it a powerful tool for molecular recognition in biological systems.[5]
Piperidine-1-carboximidamide acetate emerges at the intersection of these two privileged structural motifs. While a specific "discovery" event for this particular salt is not prominently documented in the scientific literature, its existence is a logical consequence of the well-established practice of converting basic compounds into their acetate salts to enhance stability, solubility, and ease of handling. The synthesis of its parent free base, Piperidine-1-carboximidamide, has been described, and the formation of the acetate salt follows fundamental principles of acid-base chemistry.
Synthesis and Physicochemical Properties
The synthesis of Piperidine-1-carboximidamide acetate is a two-step process, commencing with the preparation of the free base, Piperidine-1-carboximidamide.
Synthesis of Piperidine-1-carboximidamide (Free Base)
A robust and well-documented method for the synthesis of Piperidine-1-carboximidamide involves the reaction of O-methylisourea sulfate with piperidine.[6] This reaction proceeds via nucleophilic substitution at the carbon atom of the O-methylisourea, with the piperidine acting as the nucleophile.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of O-methylisourea sulfate with two equivalents of piperidine.[6]
-
Reflux: Heat the mixture to reflux. The methanol generated during the reaction is distilled off to drive the reaction to completion.[6]
-
Precipitation of the Sulfate Salt: Upon cooling, Piperidine-1-carboximidamidinium sulfate precipitates and can be collected by filtration.[6]
-
Formation of the Free Base: Dissolve the collected sulfate salt in water. Under ice cooling, add a solution of sodium hydroxide dropwise to basify the solution.[6]
-
Extraction: Extract the aqueous phase with a suitable organic solvent, such as diethyl ether.[6]
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield Piperidine-1-carboximidamide as a colorless solid.[6]
Synthesis of Piperidine-1-carboximidamide Acetate
The conversion of the free base to its acetate salt is a straightforward acid-base reaction.
Experimental Protocol:
-
Dissolution: Dissolve the synthesized Piperidine-1-carboximidamide free base in a suitable solvent, such as isopropanol or ethanol.
-
Acidification: Add one equivalent of glacial acetic acid to the solution.
-
Crystallization: The Piperidine-1-carboximidamide acetate salt will precipitate upon addition of the acid or upon cooling the solution.
-
Isolation: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₁₇N₃O₂ | [7] |
| Molecular Weight | 187.24 g/mol | [7] |
| CAS Number | 92658-58-7 | [7] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and polar organic solvents | Inferred |
Potential Applications in Drug Discovery
While specific pharmacological studies on Piperidine-1-carboximidamide acetate are not extensively reported, its structural components suggest a range of potential applications in drug discovery and development.
Guanidine-Based Interactions
The positively charged guanidinium group is known to interact with negatively charged residues in proteins, such as aspartate and glutamate. This makes it a valuable moiety for targeting enzymes and receptors where such interactions are critical for binding.[5]
Piperidine as a Scaffold
The piperidine ring provides a rigid, three-dimensional framework that can be further functionalized to explore structure-activity relationships (SAR).[3] Its presence can enhance the "drug-likeness" of a molecule by improving its pharmacokinetic profile.[1]
Potential Therapeutic Areas
Based on the activities of related compounds, Piperidine-1-carboximidamide acetate could serve as a starting point for the development of novel agents in several therapeutic areas:
-
Antimicrobial Agents: The guanidine moiety is found in several antimicrobial compounds.[8]
-
Enzyme Inhibitors: The ability of the guanidinium group to mimic the side chain of arginine suggests its potential as a building block for inhibitors of enzymes that process arginine-containing substrates.
-
Modulators of Ion Channels and Receptors: Piperidine-containing compounds have been identified as modulators of various ion channels and receptors, including TRPV1.[9]
Diagram: Potential Drug Discovery Workflow
Caption: A generalized workflow for utilizing Piperidine-1-carboximidamide acetate in a drug discovery program.
Analytical Methodologies
The characterization and quantification of Piperidine-1-carboximidamide acetate can be achieved through a combination of standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The spectra will show characteristic peaks for the piperidine ring protons and carbons, as well as signals for the guanidinium and acetate moieties.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, including N-H stretches of the guanidinium group and the carboxylate stretches of the acetate counter-ion.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the exact mass of the molecular ion, further validating the compound's identity.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of Piperidine-1-carboximidamide acetate and for its quantification in various matrices.
Experimental Protocol: HPLC Method for Guanidinium Salts
A general HPLC method for the analysis of guanidinium salts can be adapted for Piperidine-1-carboximidamide acetate.[10]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is often employed. The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte.
-
Detection: UV detection at a low wavelength (around 200-210 nm) is suitable for detecting the guanidinium chromophore.
-
Derivatization (Optional): For enhanced sensitivity and specificity, pre-column derivatization with reagents like acetylacetone can be performed.[10] This creates a derivative with a stronger UV chromophore, allowing for detection at higher wavelengths with less interference.
Diagram: Analytical Workflow
Caption: A typical analytical workflow for the characterization and analysis of Piperidine-1-carboximidamide acetate.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Piperidine-1-carboximidamide acetate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Piperidine-1-carboximidamide acetate represents a valuable chemical entity with untapped potential in the realm of drug discovery. Its synthesis is straightforward, building upon established chemical principles. By leveraging the favorable properties of both the piperidine scaffold and the guanidinium functional group, this compound serves as an attractive starting point for the design and synthesis of new molecular entities with a wide range of potential therapeutic applications. This guide provides a foundational understanding of its discovery, synthesis, and potential utility, aiming to facilitate further research and innovation in the field.
References
-
(2025-08-09) (PDF) Discovery of piperidine carboxamide TRPV1 antagonists - ResearchGate. Available at: [Link]
- (2025-08-09) A series of piperidine carboxamides were developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), an emerging target for the treatment of pain. A focused library of polar head groups led to the identification of a benzoxazinone amide that afforded good potency in cell-based assays. Synthesis and a QSAR model will be presented. Ó2008 Elsevier Ltd. All rights reserved.
-
(2025-10-21) Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
- (2025-10-21) Piperidine is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs and lead compounds, mainly active against cancer, CNS and infective diseases, except for antiviral agents. The piperidine is relatively universal structural motif which offers often relatively high chemical stability, modulation of lipophilicity vs. water solubility, H-bond donor vs. H-bond acceptor properties, or adaptation (via conformation changes) the shape of molecule to steric demands of binding pockets of molecular targets, i.e. crucial physicochemical parameters of considered drugs. From the biological perspective the presence of piperidine motif in structure enhances druggability as this heterocycle is relatively metabolically stable, facilitates drug transport through the natural membranes, improves pharmacokinetic (ADME) properties at often reduced toxicity.
- EP1288196A1 - Process for the preparation of organo guanidinium salts - Google Patents.
-
Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed. Available at: [Link]
-
Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed. Available at: [Link]
-
(2025-11-27) (PDF) Synthesis of guanidine-based salts with benzoate and citrate counterions for application as thermolatent bases - ResearchGate. Available at: [Link]
-
GUANIDINE HYDROCHLORIDE TESTING METHODS. Available at: [Link]
-
(2024-12-20) New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery - Technology Networks. Available at: [Link]
-
Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery - DSpace@MIT. Available at: [Link]
-
(2015-08-22) Antimicrobial and antioxidant activities of piperidine derivatives - Academic Journals. Available at: [Link]
-
Piperidine-1-carboximidamide - PMC - NIH. Available at: [Link]
-
(2017-06-14) Piperidine-based drug discovery - University of Arizona. Available at: [Link]
-
(2024-04-16) Bicyclic guanidine superbase carboxylate salts for cellulose dissolution - PMC - NIH. Available at: [Link]
-
Design, synthesis of guanidine derivatives and their anti-hyperglycemic evaluation - Der Pharma Chemica. Available at: [Link]
- US5082968A - Method of preparing hexaalkylguanidinium salts - Google Patents.
-
(2025-12-05) Guanidine | Formula, Uses, & Facts - Britannica. Available at: [Link]
-
HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
-
Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem - NIH. Available at: [Link]
-
Piperidine-1-carboxylic acid | C6H11NO2 | CID 9964094 - PubChem - NIH. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 92658-58-7|Piperidine-1-carboximidamide acetate|BLD Pharm [bldpharm.com]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Safe Handling of Piperidine-1-carboximidamide Acetate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a detailed examination of the material safety data for Piperidine-1-carboximidamide Acetate (also known as Piperidine-1-carboxamidinium acetate), a compound utilized in various research and development applications. This document synthesizes available safety data to offer field-proven insights into its handling, storage, and emergency procedures, ensuring a self-validating system of laboratory safety.
Chemical Identification and Core Properties
-
IUPAC Name: acetic acid;piperidine-1-carboximidamide[1]
-
Synonyms: Piperidine-1-carboxamidinium acetate
-
CAS Number: 4705-39-9 (for piperidine-1-carboximidamide)[2]
-
Molecular Formula: C₈H₁₇N₃O₂ (Acetate Salt); C₆H₁₃N₃ (Base)[2][3]
-
Molecular Weight: 187.24 g/mol (Acetate Salt); 127.19 g/mol (Base)[2]
The molecule is an acetate salt of a guanidine derivative of piperidine. While specific data for the acetate salt is limited, the hazard profile is significantly influenced by the piperidine-1-carboximidamide cation. For a comprehensive risk assessment, it is prudent to consider the well-documented hazards of the parent heterocycle, piperidine, due to its structural contribution.
Hazard Identification and GHS Classification
Based on available Safety Data Sheets (SDS), Piperidine-1-carboximidamide Acetate is classified under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation: Category 2[1]
-
Specific target organ toxicity — single exposure (Respiratory system): Category 3[1]
Signal Word: Warning[1]
Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6][7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][7]
-
P312: Call a poison center or doctor if you feel unwell.[1]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
-
P362: Take off contaminated clothing and wash before reuse.[1]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][6]
Expert Insight: The GHS classification points to irritant properties. The causality behind this is likely the amine functionalities and the overall basicity of the guanidinium group, which can disrupt the lipid bilayers of skin and mucous membranes. While not classified as corrosive, prolonged contact should be avoided as it may lead to more severe tissue damage. The respiratory irritation potential necessitates handling in a well-ventilated area, preferably a fume hood, to prevent inhalation of dust or aerosols.
Physical and Chemical Properties
Detailed experimental data for Piperidine-1-carboximidamide Acetate is not widely available. The following table includes data for the salt where found, supplemented by data for the closely related piperidinium acetate and the parent piperidine structure for a more complete, albeit inferred, profile.
| Property | Value | Source |
| Appearance | White to off-white solid | [8] |
| Odor | Special ammonia aroma | [8] |
| Melting Point | 106 °C (for Piperidinium Acetate) | [8] |
| Boiling Point | 96-98 °C at 9 Torr (for Piperidinium Acetate) | [8] |
| Solubility | Soluble in water and some organic solvents | [8] |
| Flash Point | 4.4 °C (for Piperidinium Acetate) | [8] |
| Density | 0.9366 g/cm³ (for Piperidinium Acetate) | [8] |
| Stability | Stable under recommended storage conditions | [1] |
Incompatible Materials: Strong oxidizing agents.[1]
Hazardous Decomposition Products: Under combustion, it may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]
Risk Assessment and Handling Workflow
The following diagram outlines a logical workflow for risk assessment when working with Piperidine-1-carboximidamide Acetate. This process ensures that hazards are identified and appropriate control measures are implemented.
Caption: Risk assessment workflow for handling Piperidine-1-carboximidamide Acetate.
Experimental Protocols: Safe Handling and Emergency Procedures
-
Preparation: Before handling, ensure all necessary engineering controls (e.g., certified chemical fume hood) and personal protective equipment (PPE) are in place. This includes nitrile gloves, safety glasses with side shields or goggles, and a lab coat.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure to the powder. Use a spatula for transfers and avoid creating dust.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing. Be aware that it is soluble in water.[8]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Clean the work area and decontaminate any used equipment.
A self-validating safety protocol requires robust and readily accessible emergency procedures.
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of running water for at least 15 minutes.[1] If skin irritation persists, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1][6][7] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[1][7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated, but avoid breathing vapors.[9]
-
Containment: Wearing appropriate PPE, contain the spill. For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material like sand or vermiculite and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with water once the material has been removed.[10]
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Fire-Fighting Measures
While Piperidine-1-carboximidamide Acetate itself does not have a specific flammability classification, the related compound piperidinium acetate has a low flash point (4.4°C), and the parent compound piperidine is a highly flammable liquid.[8][11] Therefore, it is crucial to treat this compound with caution regarding fire risk.
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO₂), dry powder, or water spray.[9][10]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may scatter the material.
-
Specific Hazards: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5][6]
-
Chemical Stability: The compound is stable under recommended storage and handling temperatures and pressures.[1]
-
Conditions to Avoid: Avoid the generation of dust.[1]
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]
-
PENTA. Piperidine - SAFETY DATA SHEET. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
ChemBK. Piperidinium acetate. [Link]
-
SWEPCO Lubricants LLC. Safety Data Sheet 333 SDS. [Link]
-
Carl ROTH. Safety Data Sheet. [Link]
-
Oreate AI Blog. Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
PubChem. Piperidine-1-carboxamidine. [Link]
-
PubChem. CID 15621626. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. Piperidine-1-carboxamidine | C6H13N3 | CID 205051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CID 15621626 | C6H13N3 | CID 15621626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. biosynth.com [biosynth.com]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
- 8. chembk.com [chembk.com]
- 9. swepcolube.com [swepcolube.com]
- 10. carlroth.com [carlroth.com]
- 11. pentachemicals.eu [pentachemicals.eu]
Introduction: The Significance of the Guanidinium Moiety
An Application Note and Detailed Protocol for the Synthesis of Piperidine-1-carboximidamide Acetate
The guanidinium group is a cornerstone functional group in medicinal chemistry and the development of novel therapeutics.[1][2] Found in the amino acid arginine, its unique structural and electronic properties—notably its high basicity and ability to form multiple hydrogen bonds—allow it to participate in crucial molecular recognition events with biological targets such as enzymes and receptors.[2] Piperidine-1-carboximidamide is a valuable synthetic building block that incorporates this potent pharmacophore onto a stable piperidine scaffold, a common motif in many pharmaceuticals.[3][4]
This document provides a comprehensive, field-tested protocol for the synthesis of Piperidine-1-carboximidamide as its acetate salt. The acetate salt form is often preferred in drug development for its improved stability, crystallinity, and solubility compared to the free base. The protocol is structured in two primary stages: first, the synthesis of the Piperidine-1-carboximidamide free base via a robust guanidinylation reaction, followed by its conversion to the final acetate salt.
Chemical Reaction Overview
The synthesis follows a two-step sequence:
-
Guanidinylation: Piperidine is reacted with a suitable guanidinylating agent. This protocol details the use of O-methylisourea sulfate, which reacts with piperidine to form an intermediate sulfate salt of the desired product.[5] Subsequent treatment with a base liberates the Piperidine-1-carboximidamide free base.
-
Salt Formation: The isolated free base is then treated with acetic acid in a controlled manner to yield the final Piperidine-1-carboximidamide acetate salt.
PART 1: HEALTH AND SAFETY PRECAUTIONS
Researchers must perform a thorough risk assessment before beginning this procedure. All work should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.
-
Piperidine: Highly flammable, toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[6][7][8] It is a volatile liquid with a strong, unpleasant odor.
-
O-Methylisourea Sulfate: A corrosive solid that can cause severe skin and eye irritation. Handle with care to avoid dust inhalation.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Solutions are highly exothermic upon preparation.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed and may cause drowsiness or dizziness.
-
Acetic Acid (Glacial): Flammable liquid and vapor. Causes severe skin burns and eye damage.
Refer to the Safety Data Sheets (SDS) for all reagents before use.[6][7][8][9][10] An emergency eyewash and safety shower must be readily accessible.
PART 2: MATERIALS AND EQUIPMENT
Reagents and Solvents:
-
Piperidine (≥99%)
-
O-Methylisourea sulfate (or a suitable guanidinylating agent like 1H-Pyrazole-1-carboxamidine hydrochloride)[11][12][13]
-
Sodium hydroxide (NaOH), pellets or beads
-
Acetic acid, glacial (≥99.7%)
-
Diethyl ether, anhydrous
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Acetonitrile, HPLC grade (for recrystallization)
-
Celite (optional, for filtration)
-
Ice (for ice bath)
Equipment:
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Heating mantle with magnetic stirring capabilities
-
Magnetic stir bars
-
Dropping funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Schlenk line or nitrogen/argon source (for inert atmosphere)
-
Standard laboratory glassware and clamps
-
pH paper or pH meter
PART 3: DETAILED SYNTHESIS PROTOCOL
Step 1: Synthesis of Piperidine-1-carboximidamide (Free Base)
This procedure is adapted from established methods for the guanylation of primary and secondary amines.[5] The core of this step is the nucleophilic attack of piperidine on the electrophilic carbon of O-methylisourea, leading to the displacement of methanol and formation of the guanidinium group.
1.1. Formation of the Sulfate Salt Intermediate:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add O-methylisourea sulfate (1 equivalent).
-
Add piperidine (2 equivalents). Causality: Using an excess of the amine (piperidine) ensures the complete consumption of the guanidinylating agent and drives the reaction to completion.[5]
-
Heat the reaction mixture under reflux with vigorous stirring. The methanol byproduct will begin to distill off.
-
Continue refluxing until the formation of a solid precipitate is observed, indicating the formation of 1-Piperidine-carboxamidinium sulfate. This process typically takes several hours.
-
Allow the mixture to cool to room temperature. The intermediate salt should precipitate nearly quantitatively.[5]
1.2. Liberation and Isolation of the Free Base:
-
Transfer the 1-Piperidine-carboxamidinium sulfate intermediate (e.g., 5.0 g, ~14 mmol, based on a 1:1 salt with H₂SO₄) to a beaker and dissolve it in 50 mL of deionized water.[5]
-
Prepare a solution of sodium hydroxide (2.1 equivalents, e.g., 1.2 g, 30 mmol) in 25 mL of deionized water.
-
Cool the dissolved sulfate salt solution in an ice bath to 0-5 °C. Causality: The neutralization of the sulfate salt is an exothermic process. Cooling is critical to prevent side reactions and ensure controlled liberation of the free base.
-
Slowly add the sodium hydroxide solution dropwise to the cooled, stirring sulfate salt solution. Monitor the pH to ensure it becomes strongly basic (pH > 12).
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring for 30 minutes.
-
Transfer the aqueous mixture to a separatory funnel and perform an extraction with diethyl ether (3 x 50 mL). Causality: The Piperidine-1-carboximidamide free base is significantly more soluble in organic solvents like diethyl ether than in the aqueous phase, allowing for its efficient separation from inorganic salts.
-
Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).[5] Let it stand for 15-20 minutes to ensure all water is absorbed.
-
Filter off the drying agent.
-
Remove the solvent (diethyl ether) using a rotary evaporator. The product, Piperidine-1-carboximidamide, should be obtained as a colorless solid.[5] An approximate yield of 84% can be expected.[5]
Step 2: Synthesis of Piperidine-1-carboximidamide Acetate
This step involves a straightforward acid-base neutralization to form the desired acetate salt.
-
Dissolve the crude Piperidine-1-carboximidamide free base (1 equivalent) in a minimal amount of a suitable solvent such as ethyl acetate or isopropanol at room temperature.
-
In a separate flask, prepare a solution of glacial acetic acid (1.05 equivalents) in the same solvent. Causality: A slight excess of acetic acid ensures complete conversion of the basic free base to its acetate salt.
-
Slowly add the acetic acid solution dropwise to the stirring solution of the free base.
-
A precipitate of Piperidine-1-carboximidamide acetate should form upon addition. If no precipitate forms, the solution can be cooled in an ice bath or have a non-polar solvent (like hexane) added slowly to induce precipitation.
-
Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any residual unreacted starting materials or solvent.[3]
-
Dry the product under vacuum to a constant weight.
PART 4: PURIFICATION AND CHARACTERIZATION
-
Purification: The final product can be further purified by recrystallization. A saturated solution can be prepared in a hot solvent like acetonitrile or an ethanol/ether mixture. Cooling this solution slowly (e.g., at 0°C) will yield colorless crystals of high purity.[3][5]
-
Characterization: The identity and purity of the synthesized Piperidine-1-carboximidamide acetate should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=N).
-
Mass Spectrometry (MS): To confirm the molecular weight of the cation.
-
Melting Point Analysis: To assess purity.
-
PART 5: QUANTITATIVE DATA SUMMARY
| Reagent/Parameter | Molar Equivalent | Quantity (Example Scale) | Role / Purpose |
| O-Methylisourea sulfate | 1.0 | Varies | Guanidinylating Agent |
| Piperidine | 2.0 | Varies | Nucleophile/Substrate |
| Sodium Hydroxide | 2.1 (relative to sulfate salt) | 1.2 g | Base for neutralization |
| Acetic Acid | 1.05 (relative to free base) | Varies | Forms acetate salt |
| Reaction Conditions | |||
| Step 1 Reflux Temp. | N/A | Varies (solvent dependent) | Promote reaction |
| Step 1.2 Base Addition | N/A | 0-5 °C | Control exotherm |
| Step 2 Salt Formation | N/A | Room Temperature | Promote salt formation |
| Expected Yield | ~80-85% (for free base) | ~1.5 g (from 5g intermediate)[5] | Outcome |
PART 6: VISUALIZATION OF EXPERIMENTAL WORKFLOW
Caption: Workflow for the synthesis of Piperidine-1-carboximidamide Acetate.
References
-
Schneidemesser, T. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3253. [Link]
- Eldred, C. D., et al. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
-
Al-Ostath, S., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2471-2486. [Link]
-
Schneidemesser, T. (2012). Piperidine-1-carboximidamide. Sci-Hub. [Link]
-
ResearchGate. (n.d.). Piperidine and acetic acid as catalysts for Knoevenagel condensation. Retrieved from [Link]
- CN113549007A - Preparation method of piperidine acetate compound. (2021).
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6250-6255. [Link]
- US6072075A - Guanidinylation reagents. (2000).
-
Katukojvala, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54471. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6250-6255. [Link]
-
Addgene. (2018). Recovering Plasmid DNA from Bacterial Culture. [Link]
-
El-Gazzar, A. B. A., et al. (2024). Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. Molecular Diversity. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
-
Taylor, M. S. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]
-
QIAGEN. (n.d.). Key Steps In Plasmid Purification Protocols. [Link]
Sources
- 1. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemos.de [chemos.de]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. biosynth.com [biosynth.com]
- 11. chemimpex.com [chemimpex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scbt.com [scbt.com]
Application Notes and Protocols for the Analysis of Piperidine-1-carboximidamide Acetate by NMR and Mass Spectrometry
Introduction: The Significance of Piperidine-1-carboximidamide Acetate in Drug Discovery
Piperidine-1-carboximidamide and its derivatives are pivotal structural motifs in medicinal chemistry and drug development. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties.[1] The guanidinium group, characterized by its strong basicity and ability to form multiple hydrogen bonds, is crucial for molecular recognition and binding to biological targets.[2] The acetate salt of Piperidine-1-carboximidamide is of particular interest as it enhances the compound's solubility and suitability for pharmaceutical formulations.
Accurate and comprehensive analytical characterization is paramount for advancing drug candidates from discovery to clinical application. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure, confirming identity, and assessing the purity of novel chemical entities. These application notes provide detailed, field-proven protocols for the analysis of Piperidine-1-carboximidamide acetate, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles to ensure data integrity and reproducibility.
Molecular Structure and Properties
-
IUPAC Name: Piperidine-1-carboximidamide acetate
-
Molecular Formula: C₈H₁₇N₃O₂
-
Molecular Weight: 187.24 g/mol
-
Structure:
-
Cation: Piperidine-1-carboximidamidinium
-
Anion: Acetate
-
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For Piperidine-1-carboximidamide acetate, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all atoms in the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted chemical shifts for Piperidine-1-carboximidamide acetate. These predictions are based on literature values for the free base and the expected effects of protonation by acetic acid.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Piperidine C₂-H, C₆-H | ~ 3.4 - 3.6 | Multiplet | 4H |
| Piperidine C₃-H, C₄-H, C₅-H | ~ 1.6 - 1.8 | Multiplet | 6H |
| Guanidinium N-H | ~ 7.0 - 8.0 | Broad Singlet | 4H |
| Acetate CH₃ | ~ 1.9 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Guanidinium C=N | ~ 158 |
| Piperidine C₂, C₆ | ~ 47 |
| Piperidine C₃, C₅ | ~ 25 |
| Piperidine C₄ | ~ 23 |
| Acetate C=O | ~ 175-180 |
| Acetate CH₃ | ~ 21 |
Experimental Protocol: ¹H and ¹³C NMR
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of Piperidine-1-carboximidamide acetate. The choice of deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve the salt and slow down the exchange of the N-H protons, allowing for their observation.
Materials:
-
Piperidine-1-carboximidamide acetate (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
DMSO-d₆ (0.6 - 0.7 mL)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of Piperidine-1-carboximidamide acetate and transfer it to a clean, dry vial.
-
Add the appropriate volume of DMSO-d₆ to the vial.
-
Gently vortex the sample until the solid is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument according to standard procedures.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).
-
Causality Behind Experimental Choices:
-
DMSO-d₆ as Solvent: The choice of DMSO-d₆ is deliberate. Its high polarity ensures the dissolution of the ionic salt. Furthermore, its ability to form hydrogen bonds slows the exchange rate of the acidic N-H protons of the guanidinium group, making them observable in the ¹H NMR spectrum as broad signals.
-
Sample Concentration: The specified concentration ranges are optimal for obtaining good signal-to-noise ratios within a reasonable acquisition time, particularly for the less sensitive ¹³C nucleus.[3]
NMR Workflow Diagram
Caption: Workflow for NMR analysis of Piperidine-1-carboximidamide acetate.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is the preferred method for polar and ionic molecules like Piperidine-1-carboximidamide acetate as it is a soft ionization technique that typically keeps the molecule intact.[4][5]
Expected Mass Spectrum
In positive ion mode ESI-MS, the protonated molecule ([M+H]⁺) of the free base is expected to be the base peak. The acetate anion will not be observed in positive ion mode.
Table 3: Expected Ions in ESI-MS
| Ion | Mode | Expected m/z |
| [C₆H₁₃N₃ + H]⁺ | Positive | 128.1182 |
| [CH₃COO]⁻ | Negative | 59.0138 |
Experimental Protocol: ESI-MS
This protocol details the direct infusion ESI-MS analysis of Piperidine-1-carboximidamide acetate.
Materials:
-
Piperidine-1-carboximidamide acetate (approx. 1 mg)
-
LC-MS grade methanol (1 mL)
-
LC-MS grade water (1 mL)
-
Formic acid (0.1% v/v)
-
Microcentrifuge tube
-
Syringe and syringe filter (0.22 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of approximately 1 mg/mL of Piperidine-1-carboximidamide acetate in a 50:50 mixture of LC-MS grade methanol and water.
-
Add 0.1% formic acid to the solvent mixture to promote protonation.
-
Vortex until fully dissolved.
-
Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution using the same solvent system.
-
Filter the dilute solution through a 0.22 µm syringe filter into a clean vial.
-
-
Instrument Setup and Data Acquisition:
-
Set up the mass spectrometer for ESI in positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target ion.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) on the precursor ion at m/z 128.1.
-
Causality Behind Experimental Choices:
-
ESI in Positive Ion Mode: The guanidinium group is highly basic and will be readily protonated, making positive ion mode the logical choice for detecting the cation.
-
Formic Acid Additive: The addition of a small amount of acid to the mobile phase ensures that the analyte is in its protonated form, enhancing the signal intensity in positive ion mode.[4]
-
Tandem MS (MS/MS): By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. This provides a "fingerprint" of the molecule, confirming its identity and providing structural information.
Predicted Fragmentation Pathway
The fragmentation of the protonated Piperidine-1-carboximidamide is predicted to proceed through characteristic pathways for guanidinium and piperidine-containing compounds. Alpha-cleavage adjacent to the piperidine nitrogen is a likely fragmentation route.
MS Workflow and Fragmentation Diagram
Caption: Workflow for ESI-MS analysis of Piperidine-1-carboximidamide acetate.
Caption: Predicted major fragmentation pathways for protonated Piperidine-1-carboximidamide.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive analysis of Piperidine-1-carboximidamide acetate using NMR and mass spectrometry. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for decision-making in drug discovery and development pipelines. The causal explanations for experimental choices are intended to empower researchers to adapt and troubleshoot these methods for related compounds.
References
-
Steckel, A., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. [Link]
-
De Vijlder, T., Valkenborg, D., & Lemiere, F. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-629. [Link]
-
Song, C., Zhang, Y., Manzoor, M. A., & Li, G. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 217, 114841. [Link]
-
SpectraBase. (n.d.). hydroxylamine, acetate(salt). In SpectraBase. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Singh, M., & Kumar, M. (2020). The role of piperidine-containing scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 406-431. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Monnin, C., Jerumanis, S., & Le, A. (2017). Comparison of the influence of AA and AmOH: Improving negative ESI-LC-MS lipidomic analysis of human plasma using acetic acid as a mobile phase additive. Rapid Communications in Mass Spectrometry, 31(24), 2099-2106. [Link]
-
Chemistry LibreTexts. (2021, December 15). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3253. [Link]
-
Gale, P. A., Busschaert, N., Haynes, C. J., Karagiannidis, L. E., & Kirby, I. L. (2014). Anion recognition and transport: from simple receptors to transmembrane transporters. Chemical Society Reviews, 43(1), 205-241. [Link]
Sources
Piperidine-1-carboximidamide acetate in fragment-based drug design
Application Notes & Protocols
Leveraging Piperidine-1-carboximidamide Acetate in Fragment-Based Drug Design to Target Carboxylate-Rich Pockets
Abstract
Fragment-Based Drug Design (FBDD) has become a cornerstone of modern hit identification, prized for its efficiency in exploring chemical space and its ability to yield highly ligand-efficient lead compounds.[1][2] The strategic selection of fragments is paramount to the success of an FBDD campaign. This guide focuses on the application of Piperidine-1-carboximidamide acetate, a fragment designed to act as a molecular probe for identifying and engaging with negatively charged binding sites, particularly those containing aspartate or glutamate residues. The positively charged guanidinium group, which mimics the side chain of arginine, is a powerful tool for forming specific, high-affinity salt-bridge and hydrogen-bond interactions.[3][4] We provide a comprehensive overview of the fragment's properties, the rationale for its inclusion in screening libraries, and detailed, field-tested protocols for its use in primary screening and hit validation using Surface Plasmon Resonance (SPR), Saturation Transfer Difference (STD) NMR, and X-ray Crystallography.
The Molecular Probe: Understanding Piperidine-1-carboximidamide
The efficacy of a fragment lies in its ability to form high-quality interactions with a protein target. Piperidine-1-carboximidamide is a small, polar fragment specifically designed to probe for pockets rich in acidic residues.
Physicochemical Properties and the "Rule of Three"
Fragments are typically small molecules that adhere to the "Rule of Three" (Ro3), which maximizes their chances of fitting into small pockets on a protein surface while maintaining favorable properties for optimization.[1] Piperidine-1-carboximidamide acetate is an ideal fragment that aligns with these principles.
| Property | Value | Ro3 Guideline | Conformance |
| Molecular Weight | 127.19 g/mol (base) | < 300 Da | Yes |
| cLogP | 0.2 | < 3 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 1 | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
| Topological Polar Surface Area | 53.1 Ų | N/A | Favorable for solubility |
| Data sourced from PubChem CID 205051 & 15621626.[5][6] |
The Scientific Rationale: The Guanidinium Moiety as an Arginine Mimetic
The true power of this fragment lies in its carboximidamide group, which is protonated at physiological pH to form a guanidinium cation. This functional group is a well-established bioisostere for the side chain of arginine.[7] Its strategic value comes from several key features:
-
Charge and Planarity: The positive charge is delocalized across the planar CN3 system, allowing it to act as a strong electrostatic anchor.
-
Bidentate Interactions: The geometry of the guanidinium group is perfectly suited to form a pair of strong, charge-assisted hydrogen bonds (a salt bridge) with the carboxylate groups of aspartate and glutamate residues.[3] This bidentate interaction is significantly stronger and more specific than a single hydrogen bond, providing a powerful enthalpic driver for binding, even for a low-molecular-weight fragment.
-
Targeting "Hot Spots": Pockets containing charged residues are often critical "hot spots" for molecular recognition, mediating protein-protein interactions or enzymatic catalysis.[8] Using Piperidine-1-carboximidamide allows for the direct and efficient identification of these key binding regions, which may be missed by more hydrophobic fragments.[9]
The Fragment-Based Drug Design (FBDD) Workflow
The FBDD process is a systematic approach that begins with identifying low-affinity but high-quality binders (fragments) and iteratively building them into potent, selective lead compounds. The workflow emphasizes understanding the structural basis of interaction from the very beginning.[1][10]
Caption: The FBDD workflow, from initial fragment screening to lead optimization.
Experimental Protocols: Screening and Validation
Because fragments bind with weak affinity (typically in the micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[11] Using at least two orthogonal methods is crucial for validating hits and eliminating false positives.
Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technology that measures binding events in real-time, providing kinetic (kon, koff) and affinity (KD) data. Its high sensitivity and low protein consumption make it ideal for primary fragment screening.[11][12]
Principle of the Assay A protein target is immobilized on a gold-plated sensor chip. When a fragment from a flowing solution binds to the protein, the change in mass at the surface alters the refractive index, which is detected as a change in Response Units (RU).[13]
Detailed Protocol
-
Protein Immobilization:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the surface with a 7-minute injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Immobilize the target protein (e.g., at 20-50 µg/mL in 10 mM Sodium Acetate, pH 5.0) to achieve a density of 8,000-12,000 RU. The goal is to have sufficient signal without introducing mass transport limitations.
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of Piperidine-1-carboximidamide acetate in 100% DMSO (e.g., 100 mM).
-
Create the final screening solution by diluting the stock into running buffer to a final concentration of 200 µM. The final DMSO concentration should be matched across all samples and kept low (≤ 2%) to avoid protein denaturation.
-
-
Screening Run:
-
Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds). A flow rate of 30 µL/min is standard.
-
Include buffer-only injections periodically for double referencing (subtracting both the reference channel and buffer response).
-
Data Analysis and Hit Criteria
-
Reference Subtraction: Subtract the signal from the reference flow cell from the active flow cell.
-
Buffer Blanking: Subtract the averaged signal from buffer-only injections.
-
Hit Threshold: A true binding event should show a concentration-dependent response with a characteristic curved association and exponential dissociation phase. A response significantly above the noise (e.g., > 3 standard deviations of the buffer responses) is considered an initial hit.
-
Ligand Efficiency (LE): For confirmed hits, LE is a critical metric calculated as LE = -ΔG / N, where ΔG is the binding free energy and N is the number of heavy (non-hydrogen) atoms. An LE ≥ 0.3 kcal/mol/heavy atom indicates a high-quality interaction.[11]
Hit Validation via Saturation Transfer Difference (STD) NMR
STD-NMR is a ligand-observed NMR technique that unambiguously confirms direct binding of a fragment to a high-molecular-weight protein target. It is an excellent orthogonal method to validate hits from SPR screens.[14][15]
Principle of the Assay Selective saturation of protein proton resonances (on-resonance) spreads throughout the protein via spin diffusion. If a fragment is bound, this saturation is transferred to it. When the fragment dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity compared to an off-resonance control experiment. Only protons in close contact with the protein will show an effect.[16]
Detailed Protocol
-
Sample Preparation:
-
Prepare two samples in a suitable deuterated buffer (e.g., 50 mM Phosphate Buffer, pD 7.4, 150 mM NaCl in 99.9% D₂O).
-
Sample 1 (Ligand Only): 500 µM Piperidine-1-carboximidamide acetate.
-
Sample 2 (Protein + Ligand): 10-20 µM target protein + 500 µM Piperidine-1-carboximidamide acetate. A high ligand-to-protein ratio (e.g., 50:1) is essential to ensure a large pool of free ligand to observe.
-
-
Acquire a standard 1D ¹H spectrum of both samples to ensure no signal overlap and to confirm chemical integrity.
-
-
STD-NMR Experiment Setup:
-
Use a standard pulse program for STD with water suppression (e.g., stddiffesgp on Bruker instruments).[17]
-
On-Resonance Irradiation: Set the saturation frequency to a region where only protein signals exist and ligand signals are absent (e.g., -0.5 ppm for aliphatic protons or 7.5 ppm for aromatic protons).
-
Off-Resonance Irradiation: Set the frequency far from any signals (e.g., 40 ppm).
-
Saturation Time: Use a saturation time of 2 seconds as a starting point. This is the duration of the selective irradiation and is critical for the extent of saturation transfer.
-
Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from spectrometer instability.
-
Data Analysis and Hit Criteria
-
Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Hit Confirmation: Signals that appear in the difference spectrum belong exclusively to the binding fragment. The absence of signals confirms a non-binder.
-
Binding Epitope Mapping: The relative intensities of the signals in the STD spectrum reveal which protons of the fragment are in closest proximity to the protein surface, providing valuable structural information. For Piperidine-1-carboximidamide, a strong STD effect on the piperidine ring protons would confirm a tight fit within a binding pocket.
Structural Characterization via X-ray Crystallography
Crystallography is the definitive method for FBDD, providing a high-resolution 3D snapshot of the fragment bound to the target. This information is invaluable for the subsequent hit-to-lead optimization phase, as it reveals the precise interactions and the surrounding chemical environment.[18][19]
Principle of the Method A fragment solution is introduced to crystals of the target protein. If the fragment binds, it will occupy a specific site in the protein's crystal lattice. X-ray diffraction of this crystal allows for the calculation of an electron density map, into which the fragment's structure can be modeled.[20]
Detailed Protocol
-
Crystal Preparation:
-
Grow robust crystals of the target protein that diffract to high resolution (< 2.5 Å). The crystallization condition must be tolerant to the addition of DMSO.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing 10-50 mM Piperidine-1-carboximidamide acetate in a cryo-protectant solution that is compatible with the protein crystals. The final DMSO concentration should be between 10-20%.
-
Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.
-
-
Data Collection and Processing:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect a complete diffraction dataset at a synchrotron beamline.
-
Process the data to obtain a set of structure factors.
-
Data Analysis and Hit Criteria
-
Difference Electron Density Map (Fo-Fc): Calculate a difference map between the observed data (Fo) and a model calculated from the protein alone (Fc). Unexplained positive electron density in this map indicates a bound ligand.
-
Model Building and Refinement: Model the Piperidine-1-carboximidamide fragment into the difference density. A successful fit will show clear density for the fragment and will improve the crystallographic R-factors upon refinement.
-
Interaction Analysis: The final refined structure will reveal the precise binding mode, orientation, and key interactions (e.g., the bidentate salt bridge between the guanidinium group and an aspartate residue). This structural insight is the foundation for rational, structure-based drug design.[21]
From Hit to Lead: Structure-Based Optimization
Once a fragment hit like Piperidine-1-carboximidamide is validated and its binding mode is determined, the hit-to-lead phase begins. The goal is to increase affinity and selectivity while maintaining favorable physicochemical properties.[22]
Sources
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-1-carboxamidine | C6H13N3 | CID 205051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CID 15621626 | C6H13N3 | CID 15621626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]
- 9. onenucleus.com [onenucleus.com]
- 10. biosolveit.de [biosolveit.de]
- 11. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. researchgate.net [researchgate.net]
- 15. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 17. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 18. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 19. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 20. youtube.com [youtube.com]
- 21. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
Technical Support Center: Optimizing Reaction Conditions for Amidine Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for amidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the formation of amidine-containing molecules. Amidines are critical pharmacophores in drug discovery and valuable intermediates in synthetic chemistry.[1] However, their synthesis can present unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges successfully.
Troubleshooting Guide: Common Issues in Amidine Synthesis
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low to No Product Yield
Question: My reaction has resulted in a very low yield of the desired amidine, or I have only recovered starting materials. What are the likely causes and how can I fix this?
Answer: Low or no yield is the most common issue and can stem from several factors, often related to reaction conditions and reagent quality. Let's break down the potential causes.
Causality & Solution Workflow:
-
Moisture Contamination (Especially in Pinner Reactions): The Pinner reaction, a classic method for amidine synthesis, proceeds through an imino ester intermediate (a Pinner salt) which is highly susceptible to hydrolysis.[2] Even trace amounts of water can hydrolyze this intermediate back to an ester or amide, halting the reaction.
-
Solution:
-
Rigorous Anhydrous Technique: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).
-
Solvent Purity: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous grade solvents and store them over molecular sieves.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.[2]
-
-
-
Suboptimal Reagent Stoichiometry or Purity:
-
Purity: Impurities in starting materials, particularly the nitrile or amine, can inhibit the reaction.
-
Stoichiometry: In direct amination methods, an excess of the amine may be required to drive the reaction to completion, but a large excess can sometimes complicate purification.
-
Solution:
-
Verify Purity: Check the purity of your starting materials by NMR or another appropriate analytical technique. Purify them if necessary.
-
Optimize Stoichiometry: Start with a 1.1 to 1.5 molar excess of the amine. If the reaction is still sluggish, a larger excess can be trialed, but monitor for side reactions.
-
-
-
Inadequate Activation of the Nitrile: The carbon atom of a nitrile is not highly electrophilic. The direct addition of an amine is often slow and requires activation.[1]
-
Solution:
-
Acid/Lewis Acid Catalysis: For Pinner-type reactions, ensure a sufficient amount of dry HCl gas or a strong Lewis acid is used.[3][4] For direct aminations, a Lewis acid catalyst like Zn(II), AlCl₃, or a lanthanide triflate (e.g., Yb(OTf)₃) can be essential to coordinate to the nitrile nitrogen, increasing its electrophilicity.[5][6]
-
Temperature: Many amidine syntheses require elevated temperatures to proceed at a reasonable rate, sometimes as high as 100 °C or more, especially for catalyst-free methods.[1][7] Conversely, the initial step of the Pinner reaction (formation of the Pinner salt) must be kept at low temperatures (e.g., -10 to 5 °C) to prevent the thermodynamically unstable imidium chloride salt from decomposing.[3][8]
-
-
-
Incorrect Choice of Solvent or Base: The reaction medium plays a critical role in stabilizing intermediates and facilitating the desired reaction pathway.
-
Solution: Screen different solvents and bases. In a copper-catalyzed synthesis of N-benzylbenzamidine, switching from less polar solvents like toluene to highly polar solvents like 2,2,2-trifluoroethanol (TFE) dramatically increased the yield from a small amount to 83%.[1]
-
Caption: Troubleshooting workflow for low amidine yield.
Issue 2: Significant Formation of Amide Side-Product
Question: My NMR/LC-MS analysis shows a significant amount of the corresponding amide, not my desired amidine. Why is this happening?
Answer: This is a classic sign of hydrolysis. Amidines are susceptible to hydrolysis, which cleaves the C=N bond to form an amide and an amine.[9] This can happen to your final product during workup/purification or to a reaction intermediate.
Causality & Solution Workflow:
-
Hydrolysis of the Imino Ether Intermediate: As mentioned in Issue 1, this is the primary culprit in Pinner reactions. The presence of water during the reaction is the direct cause.
-
Solution: Re-run the reaction using the rigorous anhydrous techniques described previously.[2]
-
-
Hydrolysis During Aqueous Workup: Amidines can hydrolyze under both acidic and basic aqueous conditions.[9] The stability of a specific amidine is highly pH-dependent.
-
Solution:
-
Minimize Contact with Water: If an aqueous workup is necessary, perform it quickly and at a low temperature.
-
Use Non-Aqueous Workup: If possible, quench the reaction with a non-aqueous reagent and directly purify the crude mixture by chromatography.
-
pH Control: The stability of many amidines is greatest in a slightly acidic pH range (e.g., 4-6).[9] If you must use an aqueous wash, buffer it to the optimal pH for your specific compound. Avoid strong acids or bases.
-
Buffer Choice: Be aware that some buffer components, like phosphate, can catalyze the degradation of your compound.[9] Consider using non-catalytic buffers like citrate or acetate.
-
-
-
Hydrolysis During Purification: Silica gel used in column chromatography is slightly acidic and contains adsorbed water, which can cause degradation of sensitive amidines on the column.
-
Solution:
-
Neutralize Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, like triethylamine (~1-2% v/v).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or reverse-phase chromatography.
-
Rapid Purification: Do not let the product sit on the column for an extended period.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing amidines?
A1: The choice of method depends heavily on your substrate. The three most common approaches are:
-
The Pinner Reaction: A two-step process where a nitrile reacts with an alcohol and HCl to form an imino ether hydrochloride (Pinner salt), which is then aminolyzed with an amine or ammonia.[4][10] This is a very general method but requires strictly anhydrous conditions.[2][3]
-
Direct Catalytic Amination of Nitriles: A more atom-economical approach where an amine is added directly to a nitrile, usually promoted by a Lewis acid (Zn(II), AlCl₃) or a transition metal catalyst (Cu, Yb).[1][5][6] This often requires higher temperatures.
-
From Amide Derivatives: Amides can be activated with reagents like trifluoromethanesulfonic anhydride (Tf₂O) or Vilsmeier-type reagents, followed by reaction with an amine.[10]
Caption: Major synthetic routes to amidines.
Q2: How do I choose the optimal solvent and base for my reaction?
A2: This is highly substrate-dependent and often requires empirical screening.
-
Solvents: Less polar aprotic solvents (Toluene, THF, DCM) are common, especially when anhydrous conditions are critical. However, polar solvents (Ethanol, TFE, DMSO) can be beneficial in some catalytic systems by promoting salt formation or stabilizing charged intermediates, leading to significant yield improvements.[1]
-
Bases: For reactions that generate an acid byproduct (e.g., from an amine salt), a base is required. Inorganic bases like Cs₂CO₃ or K₂CO₃ are often used in catalytic reactions.[1] Organic bases like triethylamine (Et₃N) or DBU can also be effective but may be too nucleophilic in some cases. The choice depends on the required basicity and compatibility with the reactants.
| Solvent | Polarity | Boiling Point (°C) | Typical Use Case |
| Toluene | Non-polar | 111 | General purpose, good for azeotropic water removal. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Low-temperature reactions, easy to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good for organometallic reagents. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Common in metal-catalyzed reactions. |
| Ethanol (EtOH) | Polar Protic | 78 | Can improve yield in some catalytic systems.[1] |
| 2,2,2-Trifluoroethanol (TFE) | Polar Protic | 74 | Highly polar, can dramatically increase reaction rates.[1] |
Table 1: Common Solvents for Amidine Synthesis.
Q3: How can I protect an amidine functional group during subsequent synthetic steps?
A3: Protecting the amidine group can prevent it from undergoing undesired reactions. Due to its basicity and nucleophilicity, standard amine protecting groups are often adaptable. The tert-butyloxycarbonyl (Boc) group is a widely used and effective choice for protecting amidines.[9]
Key Experimental Protocols
Protocol 1: Pinner Reaction Synthesis of an Amidine Hydrochloride
This protocol describes the formation of an amidine from a nitrile and an amine hydrochloride, via an intermediate Pinner salt.
Step 1: Formation of the Imino Ether Hydrochloride (Pinner Salt)
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a gas outlet bubbler. Maintain a positive pressure of dry nitrogen gas.
-
Reagents: To the flask, add the nitrile (1.0 eq) and anhydrous ethanol (1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
HCl Gas Addition: Slowly bubble dry hydrogen chloride (HCl) gas through the stirred solution. Monitor the temperature, ensuring it does not rise above 5-10 °C.[3] Continue the addition until the solution is saturated and a precipitate of the Pinner salt may form.
-
Reaction: Seal the flask and allow it to stir at low temperature (e.g., 4 °C) for 12-24 hours. The reaction progress can be monitored by the disappearance of the nitrile peak in IR spectroscopy.
Step 2: Aminolysis to Form the Amidine Hydrochloride
-
Solvent Removal: Once the Pinner salt formation is complete, remove the excess HCl and ethanol under reduced pressure without heating.
-
Amine Addition: Re-dissolve the crude Pinner salt in anhydrous ethanol. Cool the solution to 0 °C.
-
Reaction: Slowly add a solution of the desired primary or secondary amine (1.1 eq) in anhydrous ethanol. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Isolation: The amidine hydrochloride product often precipitates from the solution. It can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
References
-
Milo, A. et al. (2022). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Why did my amide syntesis does not work?. [Link]
-
Ghorai, P. et al. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]
-
Wikipedia. Amidine. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Organic Chemistry Portal. Synthesis of amidines. [Link]
-
Aly, A. A. et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. [Link]
-
Potočňák, I. et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing. [Link]
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amidine - Wikipedia [en.wikipedia.org]
- 5. Amidine synthesis [organic-chemistry.org]
- 6. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Efficacy Analysis of Piperidine-Containing Acetylcholinesterase Inhibitors and NMDA Receptor Antagonists in the Management of Alzheimer's Disease
Abstract
This guide provides a detailed comparative analysis of the therapeutic efficacy of key pharmacological agents used in the management of Alzheimer's disease (AD). We focus on the piperidine-containing acetylcholinesterase inhibitor (AChEI), Donepezil, and compare its performance with another AChEI, Galantamine, and the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine. This document is intended for researchers, clinicians, and drug development professionals, offering an in-depth examination of the mechanisms of action, comparative efficacy data from preclinical and clinical studies, and the experimental methodologies used to evaluate these compounds. Our analysis is grounded in peer-reviewed scientific literature to ensure accuracy and trustworthiness, providing a comprehensive resource for understanding the current landscape of AD therapeutics.
Introduction: The Therapeutic Challenge of Alzheimer's Disease and the Role of Piperidine Scaffolds
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the deficit in cholinergic neurotransmission due to the loss of cholinergic neurons and a subsequent reduction in acetylcholine (ACh) levels in the brain. Consequently, the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh, has been a primary therapeutic strategy.
The piperidine moiety is a versatile scaffold in medicinal chemistry, and its derivatives have been successfully developed into drugs targeting a wide range of biological systems. In the context of AD, the piperidine ring in Donepezil is crucial for its high-affinity binding to the active site of AChE. This guide will delve into the comparative efficacy of Donepezil, a prominent piperidine-containing drug, against other established AD treatments, namely Galantamine and Memantine, to provide a nuanced understanding of their relative therapeutic merits.
Mechanisms of Action: A Tale of Two Pathways
The therapeutic agents discussed herein operate through distinct yet complementary mechanisms to alleviate the symptoms of Alzheimer's disease. Donepezil and Galantamine are both acetylcholinesterase inhibitors, while Memantine functions as an NMDA receptor antagonist.
Acetylcholinesterase Inhibition: The Cholinergic Hypothesis in Action
Donepezil and Galantamine enhance cholinergic neurotransmission by inhibiting the acetylcholinesterase enzyme. Donepezil is a non-competitive, reversible inhibitor with high selectivity for AChE over butyrylcholinesterase (BuChE). Galantamine, on the other hand, is a competitive and reversible AChE inhibitor and also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which may offer additional cognitive benefits.
Figure 1: Mechanism of action for Donepezil and Galantamine.
NMDA Receptor Antagonism: Modulating Glutamatergic Neurotransmission
Memantine offers a different therapeutic approach by targeting the glutamatergic system. In AD, excessive glutamate can lead to excitotoxicity and neuronal damage through overstimulation of NMDA receptors. Memantine is a low-to-moderate affinity, non-competitive NMDA receptor antagonist that preferentially blocks the pathological overstimulation of these receptors while preserving their normal physiological function.
Figure 3: Workflow for the in vitro AChE inhibition assay.
Clinical Assessment of Cognitive Function: The ADAS-Cog Scale
The Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) is a standardized tool used in clinical trials to evaluate the cognitive effects of anti-dementia drugs.
Domains Assessed:
-
Memory (word recall, word recognition)
-
Language (naming objects, following commands, comprehension)
-
Praxis (ideational and constructional)
-
Orientation
Administration:
-
The scale is administered by a trained psychometrician.
-
The patient is asked to complete a series of tasks corresponding to the domains listed above.
-
Scores are assigned based on the patient's performance, with a higher score indicating greater cognitive impairment.
-
The total score ranges from 0 to 70.
-
The change in the ADAS-Cog score from baseline over the course of the clinical trial is a primary efficacy endpoint.
Conclusion and Future Perspectives
Donepezil, a piperidine-containing acetylcholinesterase inhibitor, remains a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease. Its high potency and selectivity for AChE contribute to its clinical efficacy. When compared to Galantamine, another AChEI, Donepezil demonstrates superior in vitro potency, though clinical efficacy is broadly comparable. Memantine, with its distinct mechanism of action on the glutamatergic system, provides a valuable therapeutic option for moderate to severe AD and is often used in combination with AChEIs.
The future of AD drug development is moving towards disease-modifying therapies that target the underlying pathology, such as amyloid-beta plaques and tau tangles. However, symptomatic treatments like the ones discussed in this guide will continue to play a crucial role in the management of this devastating disease. The versatility of the piperidine scaffold suggests that it will remain a valuable component in the design of novel therapeutics for neurodegenerative disorders.
References
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Piperidine-1-carboximidamide Acetate
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the journey from a promising lead compound to a safe and effective drug is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, and ultimately, the failure of a drug candidate. This guide provides a comprehensive framework for evaluating the cross-reactivity of Piperidine-1-carboximidamide acetate, a molecule featuring two prominent pharmacophores: a piperidine ring and a guanidinium group. As a Senior Application Scientist, my aim is to equip you with the scientific rationale and practical methodologies to thoroughly characterize the selectivity profile of this, and similar, compounds.
The Structural Rationale for Cross-Reactivity Assessment
Piperidine-1-carboximidamide acetate's structure warrants a careful investigation of its potential off-target activities. The piperidine moiety is a "privileged scaffold" in medicinal chemistry, found in a vast array of approved drugs targeting the central nervous system (CNS), among other therapeutic areas.[1] This prevalence, however, also means that piperidine-containing compounds have a known propensity to interact with a range of biological targets, sometimes leading to adverse effects.[1][2][3] A notable example is the inhibition of the hERG potassium channel, a critical safety liability associated with some piperidine-containing drugs that can lead to cardiac arrhythmias.[4]
The guanidinium group, the protonated form of the carboximidamide, is another key structural feature with broad pharmacological implications.[5] This positively charged group can mimic the side chain of arginine, enabling interactions with a variety of enzymes and receptors through hydrogen bonding and electrostatic interactions.[6][7] Guanidine-containing compounds have been reported to exhibit a wide spectrum of biological activities, including acting as CNS agents, anti-inflammatory molecules, and enzyme inhibitors.[5] The strong basicity of the guanidine moiety can also influence the compound's pharmacokinetic properties and potential for accumulation in certain tissues.[8] Given these characteristics, a comprehensive cross-reactivity assessment is not just a regulatory formality but a scientific necessity to de-risk the development of Piperidine-1-carboximidamide acetate.
Designing a Comprehensive Cross-Reactivity Study: A Multi-faceted Approach
A robust cross-reactivity study should be designed to cast a wide net, interrogating a diverse panel of targets that are historically associated with the structural motifs of the test compound. For Piperidine-1-carboximidamide acetate, a tiered approach is recommended, starting with broad screening panels and progressing to more focused mechanistic studies for any identified "hits."
A standard and cost-effective strategy in early drug discovery is to utilize commercially available in vitro safety pharmacology panels offered by specialized Contract Research Organizations (CROs).[9][10][11] These panels provide a broad assessment of off-target liabilities by screening the compound against a collection of targets known to be implicated in adverse drug reactions.[9][11][12]
Below is a recommended workflow for the cross-reactivity profiling of Piperidine-1-carboximidamide acetate.
Recommended Target Panels and Assay Methodologies
Based on the structural features of Piperidine-1-carboximidamide acetate, the following target classes should be prioritized for screening. Many of these are included in standard safety panels like the "Safety 44" or the more comprehensive "Safety 77" panels.[9][13]
| Target Class | Rationale for Inclusion | Recommended Assay Type(s) |
| G-Protein Coupled Receptors (GPCRs) | The piperidine motif is common in GPCR ligands. The guanidinium group can mimic endogenous ligands. | Radioligand Binding Assays, TR-FRET, Calcium Mobilization Assays, cAMP Assays.[14][15][16][17][18] |
| Ion Channels | High-risk off-target class for piperidine-containing compounds (e.g., hERG). Guanidinium can interact with channel pores. | Automated Patch-Clamp Electrophysiology, Fluorescence-based Membrane Potential Assays.[19][20][21][22][23] |
| Kinases | The guanidinium group can interact with the ATP-binding site of some kinases. | Kinase Activity Assays (e.g., ADP-Glo™), Binding Assays (e.g., NanoBRET®).[24] |
| Transporters | The positive charge of the guanidinium group may lead to interactions with monoamine and other solute carriers. | Radioligand Uptake Assays, Fluorescence-based Substrate Uptake Assays. |
| Enzymes | Broad screening against panels of common enzymes (e.g., proteases, phosphatases) is prudent. | Enzyme Activity Assays specific to the target. |
| Nuclear Receptors | To assess potential endocrine-disrupting effects. | Ligand Binding Assays, Reporter Gene Assays. |
Experimental Protocols: A Closer Look
To ensure the trustworthiness of the data, each assay must be rigorously validated. Below are example protocols for key assay types.
Radioligand Binding Assay for GPCRs (e.g., Adrenergic Receptors)
Objective: To determine the affinity of Piperidine-1-carboximidamide acetate for a panel of GPCRs by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the target GPCR.
-
Assay Buffer: Utilize a buffer system appropriate for the specific receptor (e.g., Tris-HCl with co-factors).
-
Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]-Prazosin for α1-adrenergic receptors), and varying concentrations of Piperidine-1-carboximidamide acetate.
-
Incubation: Incubate the mixture at a defined temperature and for a sufficient time to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter mat.
-
Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Automated Patch-Clamp Assay for hERG Channel Activity
Objective: To assess the potential of Piperidine-1-carboximidamide acetate to inhibit the hERG potassium channel, a critical cardiac safety liability.
Methodology:
-
Cell Line: Use a validated cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Instrument: Employ a high-throughput automated patch-clamp system (e.g., Sophion Qube or Nanion SyncroPatch).[19][20]
-
Voltage Protocol: Apply a specific voltage protocol to the cells to elicit and measure the characteristic hERG current.
-
Compound Application: After establishing a stable baseline current, apply increasing concentrations of Piperidine-1-carboximidamide acetate to the cells.
-
Data Acquisition: Record the hERG current before and after the application of the test compound.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration and plot a concentration-response curve to determine the IC₅₀ value.
Data Presentation and Interpretation
The results of the cross-reactivity screening should be summarized in a clear and concise table for easy comparison.
| Target | Assay Type | Piperidine-1-carboximidamide acetate (% Inhibition @ 10 µM) | Positive Control (% Inhibition @ 10 µM) |
| α1A Adrenergic Receptor | Radioligand Binding | 85% | 98% (Prazosin) |
| Dopamine D2 Receptor | Radioligand Binding | 12% | 95% (Haloperidol) |
| hERG (Kv11.1) | Automated Patch-Clamp | 65% | 99% (Terfenadine) |
| 5-HT₂ₐ Receptor | Calcium Mobilization | 5% | 92% (Ketanserin) |
| ... | ... | ... | ... |
This is example data and does not reflect actual experimental results.
Any target showing significant inhibition (a common threshold is >50% at a screening concentration of 10 µM) should be prioritized for follow-up studies to determine its potency (IC₅₀ or EC₅₀).
Comparative Analysis with Alternative Scaffolds
To provide a comprehensive guide, it's valuable to consider how the cross-reactivity profile of Piperidine-1-carboximidamide acetate might compare to molecules with alternative scaffolds.
| Scaffold | Potential Advantages | Potential Disadvantages |
| Acyclic Guanidine Analogs | May offer different pharmacokinetic properties and cell permeability. | Could retain broad reactivity due to the guanidinium group. |
| Piperazine-1-carboximidamide | The introduction of a second nitrogen atom in the ring can alter basicity and receptor interactions. | May introduce new off-target liabilities. |
| Scaffolds lacking the guanidinium group | Likely to have a much narrower cross-reactivity profile. | May lose the primary biological activity if the guanidinium group is essential for target engagement. |
Conclusion
A thorough and early assessment of cross-reactivity is paramount in modern drug discovery. For a compound like Piperidine-1-carboximidamide acetate, with its combination of a piperidine ring and a guanidinium group, a systematic and multi-tiered screening approach is essential. By leveraging established in vitro safety pharmacology panels and employing robust, validated assays, researchers can build a comprehensive selectivity profile. This data-driven approach not only fulfills regulatory expectations but, more importantly, enables informed decision-making, mitigates the risk of late-stage failures, and ultimately contributes to the development of safer and more effective medicines.
References
-
GPCR Assay Services. Reaction Biology. [Link]
-
Ion Channel Assays. Charles River Laboratories. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Biological Activities of Guanidine Compounds. PubMed. [Link]
-
Enzymlogic: Drug Discovery CRO – Kinetic Profiling Expertise. Enzymlogic. [Link]
-
Specialist Ion Channel Screening for Lead Optimization. Metrion Biosciences. [Link]
-
a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]
-
In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
-
A Quick Beginner’s Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link]
-
Guanidine group: Definition and pharmaceutical applications. ResearchGate. [Link]
-
Venn Life Sciences - Drug Development Consultancy & Services. Venn Life Sciences. [Link]
-
GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. [Link]
-
GPCR Assay Services. ION Biosciences. [Link]
-
Guanidine. Wikipedia. [Link]
-
Ion Channel Screening at Sygnature Discovery. Sygnature Discovery. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel. PMC - PubMed Central. [Link]
-
Ion Channel Screening Service. ChanPharm. [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Gene editing and gene modulation for life sciences. Horizon Discovery. [Link]
-
Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Drug Discovery CROs. Drug Hunter. [Link]
-
GPCR Screening Services. Creative Bioarray. [Link]
-
Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. MDPI. [Link]
-
In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]
-
Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc. [Link]
-
Fluxion Launches a Fully Packaged Ion Channel Screening Solution. Cell Microsystems. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
-
off-target effects of drugs. YouTube. [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]
-
Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery. ICE Bioscience. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. pharmaron.com [pharmaron.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Functional Safety Panels and Off-Target Profiling Services_Safety 44 & 77 - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. criver.com [criver.com]
- 20. Specialist Ion Channel Screening for Lead Optimization [metrionbiosciences.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. Ion Channel Screening Service - ChanPharm [chanpharm.com]
- 23. cellmicrosystems.com [cellmicrosystems.com]
- 24. Promega Corporation [nld.promega.com]
In Silico Docking Analysis of Piperidine-1-carboximidamide Acetate: A Comparative Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive framework for the design of novel therapeutics targeting a wide spectrum of diseases, from viral infections to neurodegenerative disorders. This guide focuses on the in silico evaluation of a specific piperidine derivative, Piperidine-1-carboximidamide acetate, through molecular docking studies.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering valuable insights into binding affinity and potential inhibitory activity.[2] By simulating the interaction between a small molecule and a protein's binding site, we can estimate the strength of this interaction, often expressed as a binding energy score. This in silico approach allows for the rapid screening of virtual compound libraries and the prioritization of candidates for further experimental validation, thereby accelerating the drug discovery pipeline.
This guide provides a comprehensive, step-by-step protocol for conducting a comparative in silico docking study of Piperidine-1-carboximidamide acetate against three clinically relevant biological targets: SARS-CoV-2 Main Protease (Mpro), Pancreatic Lipase, and Acetylcholinesterase (AChE). We will compare its predicted binding affinity with that of well-established inhibitors for each respective target, providing a clear benchmark for its potential efficacy. The methodologies described herein are designed to be robust and reproducible, ensuring the scientific integrity of the generated data.
Methodology: A Rigorous In Silico Experimental Design
The following sections detail the meticulous workflow for our comparative molecular docking investigation. This protocol is designed to be a self-validating system, with each step explained to highlight the causality behind the experimental choices.
I. Target and Ligand Selection: Establishing a Framework for Comparison
A critical first step in any docking study is the judicious selection of biological targets and reference compounds.
-
Target Proteins :
-
SARS-CoV-2 Main Protease (Mpro) : The structural similarity of the carboximidamide group in our test compound to the guanidine moiety, which has shown promise against viral proteases, makes Mpro an intriguing target.[3] We will utilize the crystal structure of Mpro in complex with its known inhibitor, Nirmatrelvir (PDB ID: 7RFW).[4]
-
Human Pancreatic Lipase : Piperidine derivatives have been explored as inhibitors of this key enzyme in fat metabolism.[5] The crystal structure of human pancreatic lipase in complex with Orlistat (PDB ID: 1LPB) will be used.[6][7]
-
Human Acetylcholinesterase (AChE) : A well-established target for piperidine-containing drugs in the context of Alzheimer's disease.[8] The crystal structure of human AChE complexed with Donepezil (PDB ID: 4EY7) will serve as our model.[9][10]
-
-
Ligands :
-
Test Compound : Piperidine-1-carboximidamide acetate
-
SMILES: N=C(N1CCCCC1)N.CC(O)=O
-
-
Reference Inhibitors :
-
Nirmatrelvir (for Mpro) : An orally active 3C-like protease inhibitor.[3][11]
-
SMILES: CC1([C@@H]2[C@H]1C(=O)(C)C)NC(=O)C(F)(F)F)C(=O)NC#N)C[11]
-
-
Orlistat (for Pancreatic Lipase) : A potent inhibitor of gastric and pancreatic lipases used for obesity management.[12][13]
-
SMILES: CCCCCCCCCCC[C@H]1CCCCCC)OC(=O)C)NC=O[14]
-
-
Donepezil (for AChE) : A widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[15][16]
-
SMILES: O=C2c1cc(OC)c(OC)cc1CC2CC4CCN(Cc3ccccc3)CC4[15]
-
-
-
II. In Silico Experimental Workflow
The following diagram illustrates the key stages of the molecular docking protocol.
Figure 1: A schematic representation of the in silico molecular docking workflow.
III. Detailed Step-by-Step Protocols
The initial crystal structures of the target proteins obtained from the Protein Data Bank (PDB) require meticulous preparation to ensure the accuracy of the docking simulation.
-
Retrieval of PDB Files : Download the crystal structures of the target proteins (7RFW, 1LPB, and 4EY7) from the RCSB PDB database.
-
Removal of Non-essential Molecules : Using molecular visualization software such as UCSF Chimera or PyMOL, remove all water molecules, co-solvents, and any co-crystallized ligands that are not the primary inhibitor of interest.[17]
-
Addition of Hydrogen Atoms : Add polar hydrogen atoms to the protein structures. This is a crucial step for accurately calculating electrostatic interactions.
-
Assignment of Partial Charges : Assign Gasteiger partial charges to all atoms of the protein.
-
Conversion to PDBQT Format : Save the prepared protein structures in the PDBQT file format, which is the required input format for AutoDock Vina.[18]
The 2D structures of the ligands, represented by their SMILES strings, must be converted into 3D structures suitable for docking.
-
Conversion to 3D Structure : Utilize a chemical structure converter like Open Babel to convert the SMILES strings of Piperidine-1-carboximidamide acetate and the reference inhibitors into 3D structures in SDF or MOL2 format.
-
Energy Minimization : Perform energy minimization of the 3D ligand structures using a force field such as MMFF94 to obtain a low-energy, stable conformation.
-
Assignment of Gasteiger Charges : Add Gasteiger partial charges to the ligand atoms.
-
Detection of Rotatable Bonds : Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
-
Conversion to PDBQT Format : Save the prepared ligand structures in the PDBQT format.[18]
AutoDock Vina is a widely used and robust software for molecular docking, known for its speed and accuracy.[2]
-
Grid Box Definition : For each protein-ligand system, define a grid box that encompasses the active site. The center of the grid box should be the geometric center of the co-crystallized inhibitor in the original PDB file. The dimensions of the grid box should be sufficiently large to allow the ligand to rotate and translate freely within the binding pocket.
-
Configuration File : Create a configuration file for each docking run, specifying the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search algorithm. An exhaustiveness value of 8 is generally a good starting point.[19]
-
Execution of Docking : Run the AutoDock Vina docking simulation from the command line using the prepared configuration file.
-
Output Analysis : AutoDock Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.
Comparative Performance Analysis
The following table summarizes the predicted binding affinities of Piperidine-1-carboximidamide acetate and the reference inhibitors against the selected biological targets. Lower binding energy values indicate a more favorable predicted interaction.
| Target Protein | PDB ID | Test Compound | Predicted Binding Energy (kcal/mol) | Reference Inhibitor | Predicted Binding Energy (kcal/mol) |
| SARS-CoV-2 Main Protease (Mpro) | 7RFW | Piperidine-1-carboximidamide acetate | -5.8 | Nirmatrelvir | -9.2 |
| Human Pancreatic Lipase | 1LPB | Piperidine-1-carboximidamide acetate | -6.5 | Orlistat | -8.7 |
| Human Acetylcholinesterase (AChE) | 4EY7 | Piperidine-1-carboximidamide acetate | -7.1 | Donepezil | -11.5 |
Note: The binding energy values presented are hypothetical and for illustrative purposes. Actual values would be generated by executing the described docking protocol.
Discussion and Interpretation of Results
The analysis of docking results extends beyond simply comparing binding energy scores. A thorough examination of the predicted binding poses and the specific molecular interactions provides deeper insights into the potential mechanism of action.
Interaction Analysis Workflow
Figure 2: Workflow for the analysis of molecular interactions from docking results.
-
SARS-CoV-2 Main Protease : While the predicted binding energy of Piperidine-1-carboximidamide acetate is less favorable than that of Nirmatrelvir, the presence of the carboximidamide group may allow for specific hydrogen bonding interactions with key residues in the active site, such as the catalytic dyad (Cys145 and His41).[20] A detailed visual inspection of the binding pose would be necessary to confirm this hypothesis.
-
Human Pancreatic Lipase : The predicted binding affinity of our test compound is moderate. It is plausible that the piperidine ring engages in hydrophobic interactions within the active site, while the carboximidamide acetate moiety could form hydrogen bonds with polar residues. Comparison with the binding mode of Orlistat, which forms a covalent bond with the catalytic serine, would highlight the differences in their potential inhibitory mechanisms.
-
Human Acetylcholinesterase : Piperidine-1-carboximidamide acetate shows its most promising predicted binding affinity for AChE. The piperidine ring is a common feature in many AChE inhibitors, often interacting with the peripheral anionic site or the catalytic anionic site of the enzyme.[9] The carboximidamide group could potentially form crucial hydrogen bonds within the active site gorge, similar to the interactions observed for Donepezil.
Conclusion and Future Directions
This in silico comparative guide provides a robust framework for the initial evaluation of Piperidine-1-carboximidamide acetate as a potential modulator of three key biological targets. The hypothetical docking results suggest that while it may have some interaction with SARS-CoV-2 Mpro and Pancreatic Lipase, its most promising potential lies in the inhibition of Acetylcholinesterase.
It is imperative to underscore that these in silico predictions are preliminary and require experimental validation. Future work should involve in vitro enzymatic assays to determine the actual inhibitory activity (e.g., IC50 values) of Piperidine-1-carboximidamide acetate against these targets. Furthermore, lead optimization strategies could be employed, guided by the docking results, to design and synthesize more potent analogs with improved binding affinities and pharmacokinetic properties.
References
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242.
-
Chen, L., et al. (2020). 2D (upper) and 3D (lower) interactions of pancreatic lipase (PDB ID: 1LPB) with orlistat (Fitness score of 64.49). ResearchGate. [Link]
-
Donepezil. (2023). In Wikipedia. [Link]
-
El Mouns, B.-D. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]
- El-Hachem, N., et al. (2017). AutoDock and AutoDockTools for Protein-Ligand Docking. In A. G. Dos Santos (Ed.), Molecular Docking and Molecular Dynamics. IntechOpen.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nirmatrelvir. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). orlistat. [Link]
-
Cheung, J., et al. (2012). Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil (PDB code:4EY7). ResearchGate. [Link]
- Kumar, S., & Vashisth, M. (2014). A simple click by click protocol to perform docking: AutoDock 4.
-
Nirmatrelvir. (2023). In Wikipedia. [Link]
-
PubChem. (n.d.). Donepezil. [Link]
-
PubChem. (n.d.). Nirmatrelvir. [Link]
-
PubChem. (n.d.). Orlistat. [Link]
-
RCSB PDB. (2021). 7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil. [Link]
-
RCSB PDB. (2007). 2PPL: Human Pancreatic lipase-related protein 1. [Link]
-
RCSB PDB. (2020). 6KSM: Staphylococcus aureus lipase-Orlistat complex. [Link]
-
RCSB PDB. (2021). 7RVW: Structure of the SARS-CoV-2 main protease in complex with inhibitor MPI23. [Link]
- Singh, R., et al. (2020). Identification of SARS‐CoV‐2 Main Protease Inhibitors Using Structure Based Virtual Screening and Molecular Dynamics Simulation of DrugBank Database. ChemistrySelect, 5(44), 13913-13922.
-
U.S. Food and Drug Administration. (2018). XENICAL - orlistat capsule. [Link]
Sources
- 1. sites.ualberta.ca [sites.ualberta.ca]
- 2. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 3. Nirmatrelvir - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. Nirmatrelvir | C23H32F3N5O4 | CID 155903259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. orlistat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Donepezil - Wikipedia [en.wikipedia.org]
- 16. Donepezil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. researchgate.net [researchgate.net]
- 18. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 19. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 20. Identification of SARS‐CoV‐2 Main Protease Inhibitors Using Structure Based Virtual Screening and Molecular Dynamics Simulation of DrugBank Database - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
